molecular formula C7H9FN2 B13639067 (2-Fluoro-6-methylphenyl)hydrazine

(2-Fluoro-6-methylphenyl)hydrazine

Cat. No.: B13639067
M. Wt: 140.16 g/mol
InChI Key: DEEVQTPWHQVCEJ-UHFFFAOYSA-N
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Description

It is a hydrazine derivative with a fluorine atom and a methyl group attached to a benzene ring, making it a promising candidate for various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-methylphenyl)hydrazine typically involves the reaction of 2-fluoro-6-methylbenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-methylphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can yield amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluoro-6-methylphenyl)hydrazine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-6-methylphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-4-methylphenyl)hydrazine
  • (2-Fluoro-6-ethylphenyl)hydrazine
  • (2-Fluoro-6-methylbenzyl)hydrazine

Uniqueness

(2-Fluoro-6-methylphenyl)hydrazine is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which influences its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(2-fluoro-6-methylphenyl)hydrazine

InChI

InChI=1S/C7H9FN2/c1-5-3-2-4-6(8)7(5)10-9/h2-4,10H,9H2,1H3

InChI Key

DEEVQTPWHQVCEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)NN

Origin of Product

United States

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